1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene backbone with hydroxyl and imino functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts to facilitate the formation of the imino and disulfide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
Major products formed from these reactions include naphthoquinones, secondary amines, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s hydroxyl and imino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthaldehyde: A precursor in the synthesis of the compound, known for its reactivity and use in Schiff base formation.
Naphthalene-2-ol: Shares the naphthalene backbone and hydroxyl group, used in similar chemical reactions.
Disulfide-Linked Compounds: Compounds with disulfide linkages, known for their stability and use in redox reactions.
Properties
IUPAC Name |
1-[2-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c29-25-11-9-19-5-1-3-7-21(19)23(25)17-27-13-15-31-32-16-14-28-18-24-22-8-4-2-6-20(22)10-12-26(24)30/h1-12,17-18,29-30H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGTEICODASJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NCCSSCCN=CC3=C(C=CC4=CC=CC=C43)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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